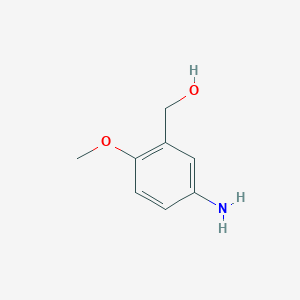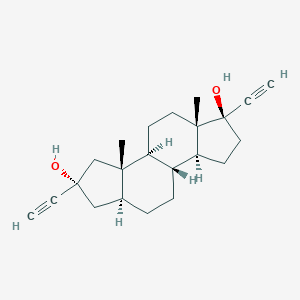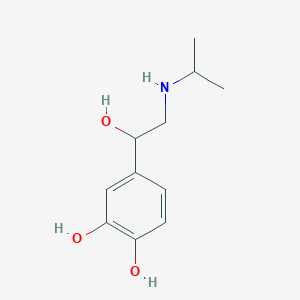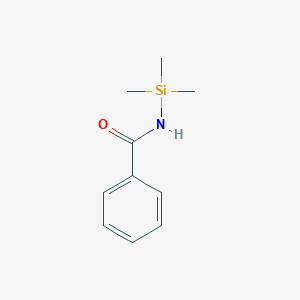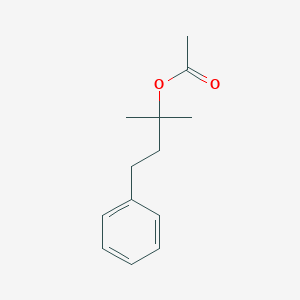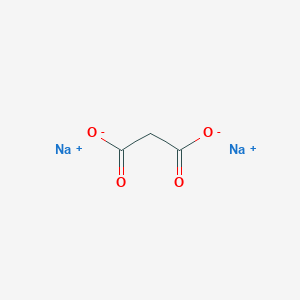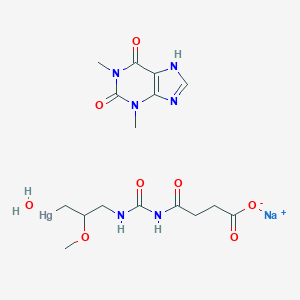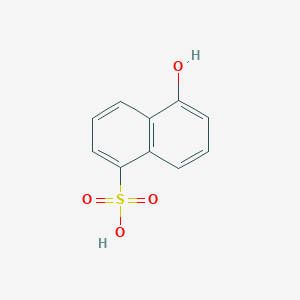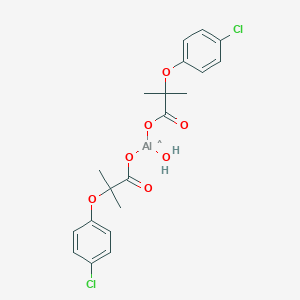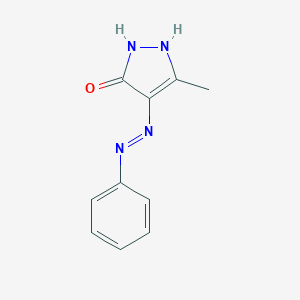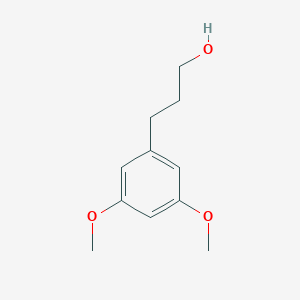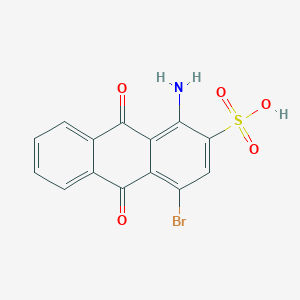
Bromaminsäure
Übersicht
Beschreibung
Bromaminic acid, also known as 1-amino-4-bromoanthraquinone-2-sulfonic acid, is an organic compound with the molecular formula C14H8BrNO5S. It is a derivative of anthraquinone, characterized by the presence of bromine, amino, and sulfonic acid groups. This compound is primarily used as an intermediate in the synthesis of dyes and biologically active compounds .
Wissenschaftliche Forschungsanwendungen
Bromaminic acid has diverse applications in scientific research:
Wirkmechanismus
Target of Action
Bromaminic acid, also known as 1-amino-4-bromoanthraquinone-2-sulfonic acid, is primarily used as an intermediate in the production of dyes It’s known that it plays a crucial role in the synthesis of anthraquinone dyes and indanthrones .
Mode of Action
The mode of action of bromaminic acid is largely related to its role as a precursor in dye synthesis. It is used in the preparation of anthraquinone dyes, where the C4-bromo substituent is replaced with different (ar)alkylamino residues . This chemical transformation is key to the production of a variety of dyes.
Biochemical Pathways
It’s known that bromaminic acid is an important intermediate in the chemical synthesis of anthraquinone dyes . The process involves the reaction of 1-aminoanthraquinone with chlorosulfonic acid, followed by bromination to form bromaminic acid .
Result of Action
The primary result of bromaminic acid’s action is the production of a variety of anthraquinone dyes. These dyes are used in various industries, including textiles
Action Environment
The action of bromaminic acid is influenced by various environmental factors. For instance, the degradation of bromaminic acid in dyeing wastewater has been studied, with a combined biological and photochemical treatment proposed for its removal . The type of discharge atmospheres, initial bromaminic acid concentration, and initial pH are among the factors that affect its degradation .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Bromaminic acid can be synthesized through several methods. One common approach involves the bromination of 1-aminoanthraquinone. The process typically includes the following steps:
Bromination: 1-aminoanthraquinone is treated with bromine in a solvent such as dimethylformamide (DMF) to introduce the bromine atom at the 4-position.
Industrial Production Methods: In industrial settings, bromaminic acid is produced in large quantities using similar synthetic routes but optimized for scale. The process involves:
Continuous Bromination: Using bromine in a controlled environment to ensure high yield and purity.
Sulfonation in Reactors: Employing large reactors for the sulfonation step to handle the exothermic nature of the reaction and ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions: Bromaminic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by different (ar)alkylamino residues, making it a valuable precursor for synthesizing dyes and drugs.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Substitution: Reagents such as aniline derivatives in the presence of a catalyst like copper (0) under microwave irradiation are commonly used.
Oxidation/Reduction: Standard oxidizing or reducing agents can be employed, depending on the desired transformation.
Major Products:
Dyes: Substitution reactions often yield various anthraquinone-based dyes.
Biologically Active Compounds:
Vergleich Mit ähnlichen Verbindungen
- 1-Amino-4-bromoanthraquinone-2-sulfonic acid sodium salt
- 1-Amino-4-bromo-9,10-dioxoanthracene-2-sulfonic acid
Comparison: Bromaminic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it offers a balance of reactivity and stability, making it particularly useful in dye synthesis and pharmaceutical applications .
Eigenschaften
IUPAC Name |
1-amino-4-bromo-9,10-dioxoanthracene-2-sulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8BrNO5S/c15-8-5-9(22(19,20)21)12(16)11-10(8)13(17)6-3-1-2-4-7(6)14(11)18/h1-5H,16H2,(H,19,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZZSAWGVHXXMID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C=C(C(=C3C2=O)N)S(=O)(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8BrNO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
6258-06-6 (hydrochloride salt) | |
| Record name | Bromamine acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000116814 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID5044782 | |
| Record name | 1-Amino-4-bromo-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5044782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116-81-4 | |
| Record name | 1-Amino-4-bromo-9,10-dihydro-9,10-dioxo-2-anthracenesulfonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=116-81-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bromamine acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000116814 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bromaminic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7574 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Anthracenesulfonic acid, 1-amino-4-bromo-9,10-dihydro-9,10-dioxo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Amino-4-bromo-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5044782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-amino-4-bromo-9,10-dioxoanthracene-2-sulphonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.782 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BROMAMINE ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SBZ7FUN4BK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is bromaminic acid primarily used for in research?
A1: Bromaminic acid, chemically known as 1-amino-4-bromoanthraquinone-2-sulfonic acid, is not a pharmaceutical itself but serves as a crucial precursor in the synthesis of various anthraquinone derivatives. These derivatives find applications as dyes [, ] and are being investigated for potential use in medicine, particularly as drugs [].
Q2: How does the structure of bromaminic acid lend itself to the creation of diverse derivatives?
A2: The key to bromaminic acid's versatility lies in its C4-bromo substituent. This bromine atom can be readily replaced with different (ar)alkylamino residues, opening up possibilities for creating a wide array of anthraquinone derivatives []. This flexibility allows researchers to explore the structure-activity relationship (SAR) and tailor the properties of the resulting compounds.
Q3: Can you give an example of a specific synthetic application of bromaminic acid?
A3: Certainly. Bromaminic acid plays a vital role in synthesizing Reactive Brilliant Blue KN-R, a commercially important dye. Researchers have developed an efficient method utilizing a monovalent copper complex to catalyze the condensation reaction between bromaminic acid and 2-[(3-aminophenyl)sulfonyl)ethanol, leading to the formation of the desired dye intermediate [].
Q4: Are there any studies focusing on the environmental impact of bromaminic acid derivatives?
A4: Yes, researchers are investigating the degradation of bromaminic acid derivatives, particularly through catalytic ozonation. A study highlighted the effectiveness of mesoporous γ-Al2O3-supported manganese–cerium mixed oxides (Mn-CeOx/γ-Al2O3) as catalysts for the ozonation of bromaminic acid, demonstrating a potential solution for treating wastewater containing these compounds [].
Q5: What are the common synthetic methods used for attaching different amines to bromaminic acid?
A5: The Ullmann coupling reaction is a widely employed method for this purpose. Researchers have reported successful utilization of copper(0)-catalyzed Ullmann coupling reactions, assisted by microwaves [] and ligands [], to synthesize a variety of alkyl- and aryl-amino-substituted anthraquinone derivatives from bromaminic acid.
Q6: Has bromaminic acid been investigated for any biological activity itself?
A6: While primarily recognized as a synthetic precursor, bromaminic acid has been studied for its interaction with biological systems. One study explored the influence of bromaminic acid, as a structural analog of the anthraquinone moiety of Cibacron blue F3GA, on the binding of 1,25-dihydroxyvitamin D3-receptor complexes to DNA []. This suggests potential avenues for investigating its biological effects.
Q7: Are there readily available methods for synthesizing bromaminic acid itself?
A7: Yes, researchers have developed efficient protocols for preparing bromaminic acid sodium salt. One method involves a sulfonation reaction of 1-aminoanthraquinone with chlorosulfonic acid followed by a specific extraction procedure to obtain high yields and purity of the desired product [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


